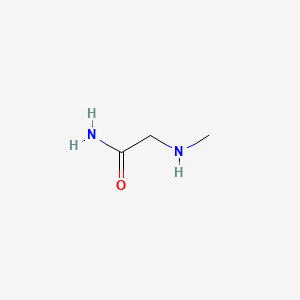

2-(Methylamino)acetamide

Description

Significance of the Methylaminoacetamide Moiety in Chemical Biology

The structural simplicity of the methylaminoacetamide core allows for extensive chemical modification. Researchers can attach various substituents to the nitrogen atoms and the carbonyl group, leading to the creation of large libraries of compounds with diverse functionalities. This adaptability makes it a valuable scaffold in the development of new chemical probes and potential drug candidates.

Historical Context of Acetamide (B32628) Derivatives in Research

Acetamide derivatives have a long and rich history in medicinal chemistry and have been the subject of extensive research for their wide range of biological activities. ontosight.ai Historically, these compounds have been explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai The synthesis of acetamide derivatives is often a key step in the development of new pharmaceuticals.

The methods for preparing 2-(alkylamino)acetamides, including those with a methylamino group, have been well-established. Common synthetic routes involve the reaction of a primary or secondary amine with a haloacetamide, such as 2-bromoacetamide (B1266107) or 2-chloroacetamide. uam.mx The reaction conditions can be tailored to favor the formation of the desired acetamide derivative. uam.mx This historical foundation in synthetic chemistry has enabled the continued exploration and application of acetamide derivatives in modern research.

Role as a Model Compound in Peptide Interaction Studies

While direct studies of 2-(Methylamino)acetamide as a standalone model compound in peptide interaction studies are not extensively documented, its structural elements are fundamental to peptidomimetics and the study of peptide-protein interactions. The amide bond is the defining feature of peptides, and the N-methyl group is a common modification used to enhance peptide stability and modulate conformation.

The methylaminoacetamide moiety can be considered a simplified representation of an N-methylated amino acid residue. N-methylation is a key strategy in medicinal chemistry to improve the pharmacokinetic properties of peptide-based drugs. Therefore, understanding the conformational preferences and interaction patterns of the methylaminoacetamide structure provides valuable insights for the design of more complex peptidomimetics. More complex molecules incorporating the this compound structure have been studied for their interactions with biological targets, such as in the development of enzyme inhibitors. nih.gov

Overview of the this compound Research Landscape

The current research landscape for this compound and its derivatives is broad, with applications spanning organic synthesis, medicinal chemistry, and materials science. It is frequently utilized as a building block for the synthesis of more elaborate molecules. evitachem.comscbt.combiosynth.com The hydrochloride salt of this compound is often used as a starting material in multi-step synthetic sequences. evitachem.comsmolecule.com

Research into more complex molecules containing the methylaminoacetamide core is active, with studies focusing on their potential as therapeutic agents. These investigations often involve the synthesis of a series of related compounds to explore structure-activity relationships. ontosight.aiontosight.ai The versatility of the acetamide scaffold continues to make it an attractive starting point for the discovery of new bioactive compounds.

Interactive Data Tables

Below are tables summarizing key information about this compound and related derivatives.

Table 1: Physicochemical Properties of Selected this compound Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (estimated) |

| N-(3-fluorophenyl)-2-(methylamino)acetamide | C₉H₁₁FN₂O | 182.20 | ~1.8 |

| 2-(Methylamino)-N-(4-methylphenyl)acetamide | C₁₀H₁₄N₂O | 178.24 | Not Available aksci.com |

| N,N-Diethyl-2-(methylamino)acetamide hydrochloride | C₇H₁₇ClN₂O | 180.68 | Not Available chemscene.com |

Table 2: Research Applications of this compound and its Derivatives

| Compound/Moiety | Research Area | Specific Application |

| This compound hydrochloride | Organic Synthesis | Building block for more complex molecules. evitachem.comsmolecule.com |

| N-Benzhydryl-2-methylamino-acetamide | Chemical Biology, Medicinal Chemistry | Study of enzyme interactions, precursor for drug development. |

| N-methyl-2-(methylamino)acetamide hydrochloride | Biochemical Research | Reagent in studies of neurotransmitter systems and enzyme interactions. smolecule.com |

| 2-(Alkylamino)acetamides | Synthetic Chemistry | Precursors for the synthesis of other organic compounds. uam.mx |

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-5-2-3(4)6/h5H,2H2,1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBFWSMELCDMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902419 | |

| Record name | NoName_1662 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6250-76-6 | |

| Record name | N-Methylglycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006250766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(Methylamino)acetamide

Formation from Methylamine (B109427) and Acetic Acid or Anhydride

A fundamental approach to synthesizing amides is the reaction between a carboxylic acid or its derivative and an amine. In the context of this compound, this can be envisioned through the reaction of a protected amino acid, N-methylglycine (sarcosine), with an activating agent followed by amidation. More directly, derivatives can be formed from reactions involving acetic anhydride. For instance, N-(2-methoxyethyl)-2-(methylamino)acetamide can be synthesized by reacting 2-methoxyethylamine (B85606) with methylamine in the presence of acetic anhydride, which acts as a dehydrating agent to facilitate amide bond formation. Similarly, N,N-Dimethylacetamide (DMAc), a related compound, is commercially prepared by the reaction of dimethylamine (B145610) with acetic acid or acetic anhydride. bellechemco.comchemicalbook.com This process involves the dehydration of the salt formed between dimethylamine and acetic acid. wikipedia.org

Reaction of Dimethylacetamide with Methylamine

N,N-dimethyl-2-(methylamino)acetamide can be prepared by the reaction of dimethylacetamide with methylamine under controlled conditions. smolecule.comchembk.com This method can also be used to produce N,N-dimethylacetamide (DMAc) itself by reacting dimethylamine with methyl acetate. chemicalbook.comwikipedia.orggoogle.com The separation and purification of the resulting product are typically carried out by multistage distillation. chemicalbook.com

Dehydration of Dimethylamine and Acetic Acid

The synthesis of N,N-dimethylacetamide (DMAc), a structurally related amide, can be accomplished through the dehydration of the salt formed from dimethylamine and acetic acid. wikipedia.org A process for producing dimethylacetamide from acetic acid and dimethylamine involves a neutralization step under normal pressure, followed by an amidation reaction under pressure. google.com

Utilization of 2-Bromoacetamide (B1266107) with Amines and Beta-Aminoalcohols

A common and versatile method for synthesizing 2-(alkylamino)acetamides involves the reaction of 2-bromoacetamide with various amines and β-amino alcohols. uam.mx This nucleophilic substitution reaction typically proceeds in the presence of a base, such as potassium bicarbonate, in a suitable solvent like acetonitrile (B52724) under reflux conditions. uam.mxresearchgate.net This method has been successfully employed to prepare a range of 2-(alkylamino)acetamides with yields between 73-98%. uam.mxresearchgate.net For example, the reaction of 2-bromoacetamide with aminodiphenylmethane (B1666581) in the presence of potassium bicarbonate yields 2-(diphenylmethylamino)acetamide. uam.mx It is noteworthy that the reaction of 2-bromoacetamide with β-aminoalcohols can sometimes lead to the formation of morpholin-2-one (B1368128) byproducts through intramolecular cyclization. uam.mxresearchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield |

| 2-Bromoacetamide | 3-Aminobenzyl alcohol | KHCO₃ | Acetonitrile | Reflux, 6h | 2-((3-hydroxybenzyl)amino)acetamide | 73-98% |

| 2-Bromoacetamide | Aminodiphenylmethane | KHCO₃ | Acetonitrile | Reflux, 6h | 2-(Benzhydrylamino)acetamide | 80% |

| 2-Bromoacetamide | (1S,2S)-(+)-Pseudoephedrine | KHCO₃ | Acetonitrile | Reflux, 6h | (S)-2-((S)-2-(dimethylamino)-1-phenylpropylamino)acetamide | 73-98% |

| 2-Bromoacetamide | 2-(Methylamino)ethanol | KHCO₃ | Acetonitrile | Reflux, 6h | 2-((2-hydroxyethyl)(methyl)amino)acetamide | 73-98% |

Reaction of 2-Chloro-N,N-dimethylacetamide with Ephedrines

Similar to 2-bromoacetamide, 2-chloro-N,N-dimethylacetamide can be used as a precursor for 2-(alkylamino)acetamides. The reaction with amines and β-aminoalcohols, such as ephedrines, in the presence of a base like sodium bicarbonate or triethylamine (B128534), yields the desired acetamide (B32628) derivatives. uam.mx The choice of base can be crucial; for instance, using triethylamine as a base in the reaction with ephedrines exclusively yields the 2-(alkylamino)acetamide, whereas sodium bicarbonate can lead to a mixture of the acetamide and morpholin-2-one. uam.mx The synthesis of N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride involves the reaction of 2-chloro-N-(2',6'-dimethylphenyl)acetamide with methylamine in tetrahydrofuran. chemicalbook.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Chloro-N,N-dimethylacetamide | Ephedrines | Sodium Bicarbonate | Benzene | 2-(Alkylamino)acetamides and Morpholin-2-ones |

| 2-Chloro-N,N-dimethylacetamide | Ephedrines | Triethylamine | Benzene | 2-(Alkylamino)acetamides |

| 2-Chloro-N-(2',6'-dimethylphenyl)acetamide | Methylamine | - | Tetrahydrofuran | N-(2,6-dimethylphenyl)-2-(methylamino)acetamide |

Multistep Syntheses for Complex Derivatives (e.g., Radiotracers)

The synthesis of more complex derivatives of this compound, particularly those used as radiotracers for positron emission tomography (PET), often requires multistep reaction sequences. escholarship.org These syntheses can involve the introduction of a radionuclide, such as fluorine-18, into the molecular structure. escholarship.org The development of these complex molecules is crucial for various diagnostic applications in medicine. ontosight.ainih.govnih.gov For example, the synthesis of acetamide derivatives for potential use as antifungal agents or for their analgesic properties involves multi-step processes to build the final complex molecule. nih.govnih.gov

Synthetic Optimization Strategies and Yield Enhancement

The synthesis of this compound and its derivatives can be achieved through various routes, with ongoing research focused on optimizing these methods to improve yields and purity. Common strategies involve the careful selection of reagents, catalysts, and reaction conditions.

One approach to synthesizing 2-(alkylamino)acetamides involves the reaction of 2-bromoacetamide with various amines. For instance, reacting 2-bromoacetamide with amines like 3-aminobenzyl alcohol or aminodiphenylmethane in the presence of potassium bicarbonate (KHCO3) under reflux in acetonitrile has been shown to produce the corresponding 2-(alkylamino)acetamides in good yields, ranging from 73-98%. uam.mx Another method utilizes the reaction of 2-chloro-N,N-dimethylacetamide with amines. The choice of base in this reaction is crucial; using triethylamine as the base leads exclusively to the formation of 2-(alkylamino)acetamides, whereas sodium bicarbonate can lead to a mixture of products. uam.mx

For the synthesis of N-substituted derivatives, such as N-benzyl-2-(methylamino)acetamide, one method involves the reaction of sulfhydantoins derived from glycine (B1666218) with N,N-Diisopropylethylamine (DIPEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature, resulting in a 49% yield. physchemres.org Industrial-scale production may employ continuous flow reactors to allow for better control over temperature and pressure, which can lead to higher yields and product purity.

Optimization strategies often focus on minimizing side reactions. For example, in the synthesis of 2-(4-chlorophenyl)-N-methyl-2-(methylamino)acetamide, using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (B109758) at low temperatures (0–5°C) helps to reduce the formation of unwanted by-products. Purification techniques such as column chromatography are then employed to isolate the final product. iucr.org

The following table summarizes various synthetic strategies and their reported yields for derivatives of this compound.

| Product | Starting Materials | Reagents/Conditions | Yield | Reference |

| 2-(Alkylamino)acetamides | 2-Bromoacetamide, Various amines | KHCO3, Acetonitrile, Reflux | 73-98% | uam.mx |

| N-Benzyl-2-(methylamino)acetamide | Sulfhydantoin derived from glycine | DIPEA, DBU, Room Temperature | 49% | physchemres.org |

| 2-(4-chlorophenyl)-N-methyl-2-(methylamino)acetamide | 4-chlorophenyl precursors, methylamino derivatives | TBTU, Dry Dichloromethane, 0-5°C | - |

Chemical Reactivity and Transformations

This compound possesses two key functional groups, a secondary amine and a primary amide, which dictate its chemical reactivity. These groups can undergo a variety of chemical transformations.

Like other amides, this compound can be hydrolyzed under both acidic and basic conditions. evitachem.comevitachem.comvulcanchem.comevitachem.com

Acidic Hydrolysis : When heated with a dilute acid, such as hydrochloric acid, the amide bond is cleaved. libretexts.orglibretexts.org This reaction typically yields a carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org For this compound, this would result in the formation of 2-(methylamino)acetic acid and an ammonium salt. smolecule.com The general mechanism involves the protonation of the amide oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. researchgate.net

Basic Hydrolysis : In the presence of a strong base like sodium hydroxide (B78521) and heat, the amide undergoes hydrolysis to produce a carboxylate salt and an amine. libretexts.orglibretexts.orglibretexts.org For this compound, this reaction would yield the salt of 2-(methylamino)acetic acid and ammonia (B1221849). smolecule.comyoutube.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. researchgate.net

The table below outlines the products of hydrolysis under different conditions.

| Condition | Reactants | Products | Reference |

| Acidic | This compound, H₂O, H⁺ | 2-(Methylamino)acetic acid, Ammonium ion | libretexts.orgsmolecule.com |

| Basic | This compound, OH⁻ | Salt of 2-(Methylamino)acetic acid, Ammonia | libretexts.orgsmolecule.com |

The secondary amine group in this compound is nucleophilic and can react with acylating agents such as acyl chlorides or anhydrides. smolecule.comevitachem.comvulcanchem.com This reaction leads to the formation of N-acyl derivatives, where an acyl group is attached to the nitrogen atom of the methylamino group. smolecule.comevitachem.com These reactions typically require specific conditions, such as controlled temperature and sometimes the presence of a catalyst or an activating agent, to achieve good yields. evitachem.com For instance, reacting the amine with chloroacetyl chloride in the presence of a base like triethylamine is a common method to introduce an acetamide functionality.

The nitrogen atoms in this compound can undergo alkylation. evitachem.com The secondary amine is generally more nucleophilic and thus more readily alkylated than the amide nitrogen. Alkylation can be achieved using alkylating agents like methyl iodide. smolecule.com This can lead to further methylation of the nitrogen atoms, potentially forming quaternary ammonium compounds. smolecule.com For example, direct methylation of this compound with methyl iodide can introduce an additional methyl group on the nitrogen atom. smolecule.com Reductive amination, using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride, is another method to introduce a methyl group. smolecule.com

The this compound molecule can undergo oxidation reactions. smolecule.comevitachem.comevitachem.com The specific products formed depend on the oxidizing agent used and the reaction conditions. Common oxidizing agents include potassium permanganate (B83412) and hydrogen peroxide. evitachem.com Oxidation can lead to the formation of corresponding N-oxides or hydroxyl derivatives. evitachem.com For example, N-(2-methoxyethyl)-2-(methylamino)acetamide can be oxidized to N-(2-methoxyethyl)-2-(methylamino)acetic acid.

The amide functional group in this compound can be reduced to an amine. evitachem.comsmolecule.comevitachem.com A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation, followed by an aqueous work-up. evitachem.comlibretexts.orglibretexts.org This reaction converts the acetamide group into an ethylamine (B1201723) derivative. For instance, the reduction of N-(2-methoxyethyl)-2-(methylamino)acetamide can yield N-(2-methoxyethyl)-2-(methylamino)ethylamine.

The following table summarizes the chemical transformations of this compound.

| Reaction Type | Reagent(s) | Major Product(s) | Reference |

| Acylation | Acyl chlorides, Anhydrides | N-Acyl derivatives | smolecule.comevitachem.com |

| Alkylation | Methyl iodide | Further methylated nitrogen atoms | smolecule.com |

| Oxidation | Potassium permanganate, Hydrogen peroxide | N-oxides, Hydroxyl derivatives | evitachem.com |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Ethylamine derivatives | evitachem.comlibretexts.org |

Substitution Reactions

This compound and its derivatives are versatile substrates for various substitution reactions, primarily involving the nucleophilic character of the secondary amine and the reactivity of the amide group. The nitrogen atom of the methylamino group can act as a nucleophile, participating in reactions such as acylation and alkylation. smolecule.comvulcanchem.com For instance, the acylation of the amine group can introduce new functional groups, leading to a diverse range of derivatives. evitachem.com Similarly, nucleophilic substitution reactions with halogenated compounds can occur, expanding the molecular complexity.

The nature of the substituents on the acetamide nitrogen can influence the reactivity. For example, N-substituted derivatives like N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride can undergo electrophilic aromatic substitution on the difluorophenyl ring. evitachem.com The synthesis of N-Benzhydryl-2-methylamino-acetamide often involves the reaction of benzhydrylamine with 2-chloro-N-methylacetamide, a classic example of nucleophilic substitution where the amine displaces the chloride. This reactivity underscores the role of this compound as a building block for creating more elaborate molecular architectures.

Transformation to Morpholin-2-ones and Thermodynamically Favored Conformations

A significant chemical transformation involving derivatives of this compound is their intramolecular cyclization to form morpholin-2-ones. researchgate.netuam.mx This reaction is particularly observed when the acetamide is substituted with a β-aminoalcohol. The process involves the nucleophilic attack of the hydroxyl group on the amide carbonyl, leading to the formation of the six-membered heterocyclic ring of the morpholin-2-one. uam.mx

Green Chemistry Principles in Synthesis

The synthesis of acetamides, including structures related to this compound, is an area where green chemistry principles are being increasingly applied. Traditional synthetic methods often involve multiple steps and the use of hazardous reagents. Modern approaches aim to improve the environmental footprint of these syntheses.

One notable development is the synthesis of acetamides directly from carbon dioxide (CO2), methanol, hydrogen (H2), and the corresponding amines. rsc.org This method represents a novel and more sustainable route, utilizing CO2 as a C1 source. Research has shown that a rhodium catalyst, promoted by lithium iodide and lithium chloride, can effectively catalyze this reaction without the need for a ligand. rsc.org Interestingly, the amine substrate itself can play a role in accelerating the reaction. rsc.org

Furthermore, there is a growing interest in developing solvent-free reaction conditions and catalyst-free transformations for compounds like 2-Cyano-N-[(methylamino)carbonyl]acetamide, which shares structural motifs with this compound. These efforts align with the core principles of green chemistry, such as atom economy and the reduction of waste. researchgate.net

Role as a Synthetic Building Block and Precursor in Organic Chemistry

This compound and its derivatives are valuable building blocks and precursors in the synthesis of a wide array of more complex organic molecules. smolecule.com Their utility spans various fields, including the development of pharmaceuticals and agrochemicals. angenechemical.com

The presence of multiple reactive sites—the secondary amine, the amide, and potentially other functional groups on substituents—allows for diverse chemical modifications. This versatility makes them key intermediates in the synthesis of heterocyclic compounds, which are often of biological significance. For example, derivatives have been used in the synthesis of:

Bioactive compounds: N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride is explored in medicinal chemistry for developing new drugs. evitachem.com

Complex molecules: N-Benzhydryl-2-methylamino-acetamide serves as a starting material for more intricate organic structures.

Specialty chemicals: N-methyl-2-(methylamino)-N-(pyridin-2-yl)acetamide is a building block for creating various pharmaceuticals and agrochemicals. angenechemical.com

The ability of 2-(alkylamino)acetamides to serve as precursors for morpholin-2-ones further highlights their importance in synthetic chemistry. uam.mx They are also used as ligands in the synthesis of organometallic compounds. uam.mx The structural framework of this compound is a component in the design of novel fungicidal agents and potential inhibitors of enzymes like succinate (B1194679) dehydrogenase. nih.gov

The following table provides examples of how this compound and its derivatives are utilized as synthetic precursors.

| Precursor | Synthetic Target/Application |

| 2-(Methylamino)acetic acid and 2,4,6-trimethylphenylamine | 2-(Methylamino)-N-(2,4,6-trimethylphenyl)acetamide (direct amide formation) smolecule.com |

| 3,5-Difluoroaniline and methyl chloroacetate | N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride (amide formation followed by salt formation) evitachem.com |

| Benzhydrylamine and 2-chloro-N-methylacetamide | N-Benzhydryl-2-methylamino-acetamide (nucleophilic substitution) |

| 2-Bromoacetamide and 2-(methylamino)ethanol | 2-[(2'-Hydroxyethyl)methylamino]acetamide, precursor to morpholin-2-ones uam.mx |

| Cyanoacetic acid and methylamine | 2-Cyano-N-[(methylamino)carbonyl]acetamide (amide formation followed by acylation) |

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 2-(Methylamino)acetamide, ¹H and ¹³C NMR studies provide definitive information about its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound hydrochloride, typically recorded in a solvent like deuterium (B1214612) oxide (D₂O), reveals distinct signals corresponding to the different types of protons in the molecule. The N-methyl protons characteristically appear as a singlet in the range of δ 2.7 to 2.9 ppm. smolecule.com This downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom. The methylene (B1212753) protons (CH₂) adjacent to the amine and carbonyl groups, as well as the amine (NH) and amide (NH₂) protons, would also produce characteristic signals, though their specific chemical shifts and multiplicities can be influenced by the solvent and pH.

| Proton | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| N-CH₃ | 2.7 - 2.9 | Singlet | N/A |

| -CH₂- | Data not available | Data not available | Data not available |

| -NH- | Data not available | Data not available | Data not available |

| -NH₂ | Data not available | Data not available | Data not available |

| Note: The data presented is for the hydrochloride salt in D₂O. Complete spectral data with all proton assignments is not consistently available in the reviewed literature. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. Based on the structure, one would expect signals for the carbonyl carbon of the amide, the methylene carbon, and the methyl carbon. The carbonyl carbon is typically found significantly downfield (around 170-180 ppm) due to the strong deshielding effect of the double-bonded oxygen. The methylene and methyl carbons would appear at higher fields.

| Carbon | Chemical Shift (δ) (ppm) |

| C=O | Data not available |

| -CH₂- | Data not available |

| N-CH₃ | Data not available |

| Note: Specific experimental ¹³C NMR data for this compound is not readily available in the surveyed scientific literature. |

Nuclear Overhauser Effect Spectroscopy (NOESY) Experiments

NOESY is an NMR technique used to determine the spatial proximity of atoms within a molecule. It detects through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. For a small molecule like this compound, a NOESY experiment could confirm the connectivity by showing correlations between the protons on the N-methyl group and the adjacent methylene protons. However, specific NOESY experimental data for this compound is not available in the reviewed scientific literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. This technique is particularly useful for identifying the functional groups present. The IR spectrum of this compound hydrochloride displays characteristic absorption bands that confirm its structure. smolecule.com

Key vibrational frequencies include:

N-H Stretching: Broad absorption bands are observed in the 3200-3400 cm⁻¹ region, which are characteristic of the stretching vibrations of the N-H bonds in both the primary amide (-CONH₂) and the secondary amine (-NH-) groups. smolecule.com

Amide I Band (C=O Stretching): A prominent and strong absorption band appears in the region of 1650-1680 cm⁻¹. smolecule.com This is a classic indicator of the carbonyl group in an amide.

C-N Stretching: Vibrations corresponding to the stretching of the carbon-nitrogen bonds are expected in the 1200-1300 cm⁻¹ range. smolecule.com

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretch (Amine & Amide) | 3200 - 3400 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| C-N Stretch | 1200 - 1300 |

| Note: The data corresponds to the hydrochloride salt. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

General Mass Spectrometry Characterization

Under electrospray ionization (ESI) conditions, the mass spectrum of this compound hydrochloride typically shows a molecular ion peak corresponding to the protonated free base [M+H]⁺ at a mass-to-charge ratio (m/z) of 89. smolecule.com

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for similar compounds involve the loss of ammonia (B1221849) (NH₃), which would result in a fragment ion at m/z 72. smolecule.com Another characteristic fragmentation for methylamino compounds is the formation of an iminium ion, [CH₂=NHCH₃]⁺, which would be observed at m/z 30. smolecule.com

| Ion | m/z | Description |

| [M+H]⁺ | 89 | Protonated molecular ion of the free base |

| [M-NH₃]⁺ | 72 | Fragment from the loss of ammonia |

| [CH₂=NHCH₃]⁺ | 30 | Iminium ion fragment |

| Note: The fragmentation data is based on typical patterns for methylamino acetamide (B32628) derivatives. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise mass determination of this compound, allowing for the confirmation of its elemental composition. For the free base form of this compound, the monoisotopic mass is 88.06366 Da. uni.lu In HRMS analysis, particularly under electrospray ionization (ESI) conditions, the compound is typically observed as its protonated molecular ion, [M+H]⁺. The predicted accurate mass-to-charge ratio (m/z) for this protonated species is 89.070936. uni.lu

Experimental studies of this compound hydrochloride using mass spectrometry show a characteristic molecular ion peak at an m/z of 89, which corresponds to the protonated form of the free base [M+H]⁺. smolecule.com The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments is also characteristic. A common fragmentation pathway involves the neutral loss of ammonia (NH₃) from the protonated molecule, resulting in a prominent fragment ion, which is often the base peak, at an m/z of 72. smolecule.com

HRMS analyses can also identify other adducts of this compound, and the predicted m/z values for several common adducts are presented in the table below. These precise mass measurements are invaluable for distinguishing the compound from isomers and for confirming its identity in complex mixtures.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 89.070936 |

| [M+Na]⁺ | 111.05288 |

| [M+K]⁺ | 127.02682 |

| [M+NH₄]⁺ | 106.09748 |

| [M-H]⁻ | 87.056384 |

Data sourced from PubChem. uni.lu

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography has been employed to determine the precise three-dimensional atomic arrangement of this compound in its crystalline solid state, typically as the hydrochloride salt. These studies provide definitive information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's chemical behavior.

Crystallographic analysis of this compound hydrochloride reveals a molecular geometry with typical amide bond characteristics. smolecule.com The carbonyl carbon-oxygen (C=O) bond length is approximately 1.23 Å, and the amide carbon-nitrogen (C-N) bond length is around 1.33 Å. smolecule.com The geometry around the carbonyl carbon is consistent with sp² hybridization, with bond angles approaching the ideal trigonal planar value of 120°. smolecule.com

The crystal structure is significantly stabilized by an extensive network of hydrogen bonds. smolecule.com These interactions involve the protonated methylamino group, the primary amide functionality, and the chloride counterion. smolecule.com A key feature of the crystal packing is the intermolecular hydrogen bonding between the amide nitrogen and the oxygen atoms of adjacent molecules, which contributes to the stability of the crystalline lattice. smolecule.com this compound hydrochloride typically crystallizes as a white to off-white crystalline powder, which may exist as a hydrated salt. smolecule.com

Table 2: Key Structural Parameters for this compound Hydrochloride from X-ray Crystallography

| Parameter | Value |

| Carbonyl C=O Bond Length | ~1.23 Å |

| Amide C-N Bond Length | ~1.33 Å |

| Geometry around Carbonyl C | Approaching Trigonal Planar |

Data sourced from Smolecule. smolecule.com

Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. These studies are crucial in drug design and for understanding the potential biological targets of a compound. While specific docking studies targeting 2-(Methylamino)acetamide are not prevalent in the literature, the methodology can be understood from studies on similar acetamide (B32628) derivatives, such as those investigated as enzyme inhibitors. nih.govresearchgate.net

The primary goal of molecular docking is to predict the binding mode and affinity of a ligand within the active site of a target protein. The process involves sampling a large number of possible orientations and conformations of the ligand within the binding site and then using a scoring function to rank them.

For a compound like this compound, a typical docking protocol would involve:

Preparation of the Receptor: Obtaining the 3D structure of the target enzyme, often from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

Ligand Preparation: Generating a 3D conformation of this compound and optimizing its geometry to find a low-energy state.

Docking Simulation: Using software like AutoDock, a defined region of the enzyme (the active site) is specified. The software then systematically places the ligand in this site in various orientations, evaluating the energetic favorability of each pose.

The result is a set of predicted binding modes, ranked by their docking scores. The top-ranked pose represents the most likely binding orientation. For instance, in studies of acetamide derivatives targeting Monoamine Oxidase (MAO), docking helps identify which analogs fit best within the enzyme's catalytic site. researchgate.net

Once a plausible binding mode is predicted, the specific interactions between the ligand and the amino acid residues of the enzyme's active site are analyzed. These interactions are key to the stability of the ligand-receptor complex. For this compound, the key functional groups for interaction are the amide group (a hydrogen bond donor and acceptor) and the secondary amine (a hydrogen bond donor).

Common interactions that would be analyzed include:

Hydrogen Bonds: The amide N-H and the amine N-H can act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These groups would likely interact with polar or charged residues in the active site.

Hydrophobic Interactions: The methyl group provides a small hydrophobic region that could interact with nonpolar residues like valine, leucine, or isoleucine.

In studies of various acetamide-based enzyme inhibitors, these interactions are visualized to understand the basis of their inhibitory activity. nih.govresearchgate.netnih.gov For example, a docking study of acetamide derivatives against MAO-A revealed that the top-scoring compounds formed stable complexes with binding energies influenced by specific molecular interactions within the active site. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model the electronic structure and properties of molecules. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide highly accurate information about molecular geometry, stability, and energetics.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, rotations can occur around the C-C and C-N single bonds. Quantum chemical calculations are used to determine the relative energies of these different conformations to identify the most stable ones.

Studies on analogous molecules, such as N-methylacetamide (NMA), provide insight into the likely conformational preferences of this compound. fcien.edu.uyumich.edu Key findings from such studies indicate:

Amide Bond Planarity: The amide group (CO-NH) is predominantly planar. The trans conformation (where the carbonyl oxygen and the N-H bond are on opposite sides of the C-N bond) is significantly more stable than the cis conformation. umich.edu The energy difference is estimated to be around 2.3-2.6 kcal/mol. umich.edu

Methyl Group Orientation: The orientation of the methyl groups relative to the planar amide backbone gives rise to different stable conformers. Ab initio calculations on NMA have identified multiple stable conformers that are spectroscopically distinguishable and differ in energy by only a few tenths of a kcal/mol. umich.edupitt.edu

For this compound, theoretical calculations would similarly predict a planar amide group with the trans configuration being the most stable. The relative orientation of the methylamino group would be a key factor determining the lowest energy conformer.

Table 1: Calculated Relative Energies of N-Methylacetamide (NMA) Conformers This table is illustrative, based on data for the related compound N-methylacetamide, as specific data for this compound is not available.

| Conformer Configuration | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| trans-NMA | 0.0 (Reference) | MP2/6-31G(d) |

| cis-NMA | 2.3 - 2.8 | HF, MP2, B3LYP |

Quantum chemical calculations can be used to compute standard thermodynamic parameters such as the enthalpy of formation (ΔH°), Gibbs free energy of formation (ΔG°), and standard entropy (S°). These values are fundamental for understanding the stability and reactivity of a compound.

The methodology involves:

Optimizing the molecular geometry to find the lowest energy structure.

Performing a frequency calculation at this geometry. The vibrational frequencies are then used to calculate the thermal contributions to enthalpy and entropy based on statistical thermodynamics. researchgate.net

Table 2: Standard Thermodynamic Properties of Acetamide (Solid) Data provided for the parent compound Acetamide for reference.

| Thermodynamic Quantity | Value | Units |

|---|---|---|

| Standard Molar Enthalpy of Formation (ΔfH°solid) | -316.99 ± 0.70 | kJ/mol |

| Standard Molar Entropy (S°solid) | 115.0 | J/mol·K |

| Standard Molar Enthalpy of Combustion (ΔcH°solid) | -1184.60 ± 0.69 | kJ/mol |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netresearchgate.net A QSAR model allows for the prediction of the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds.

A QSAR study on this compound would involve a dataset of structurally similar molecules with measured biological activity (e.g., enzyme inhibition). The process includes:

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Physicochemical Properties: Such as logP (lipophilicity), molecular weight, and molar refractivity. nih.gov

Electronic Properties: Descriptors related to the distribution of electrons, like dipole moment and atomic charges.

Topological/Structural Keys: Counts of different structural fragments or connectivity indices.

Model Building: A statistical method, such as multiple linear regression (MLR), is used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques, often by splitting the data into a training set (to build the model) and a test set (to evaluate its predictions). researchgate.net

For a series of acetamide derivatives, a QSAR model might take the general form:

Biological Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The resulting model provides insights into which molecular properties are most important for the desired activity. For example, a QSAR study on acetamidosulfonamide derivatives found that their antioxidant activity could be successfully modeled, providing a rational basis for designing new compounds with enhanced properties. researchgate.net Similarly, a QSAR model for phenoxy acetamide derivatives as MAO-B inhibitors was developed to predict the biological activity of newly designed molecules. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

The evaluation of a compound's pharmacokinetic and toxicity properties is a critical aspect of computational drug discovery. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling for this compound has been conducted using predictive models to estimate its behavior within a biological system. These predictions are valuable in the early stages of research to identify potential liabilities and guide further experimental studies.

Various computational tools are available for ADMET prediction, each employing different algorithms and datasets to generate predictions. parssilico.comnih.gov For this compound, a comprehensive analysis was performed using established online platforms such as SwissADME and ADMETlab 2.0 to generate a theoretical ADMET profile. nih.gov

Absorption: The absorption profile of a compound determines its entry into the systemic circulation. Key predicted parameters for this compound suggest good oral bioavailability. The compound is predicted to have high human intestinal absorption (HIA). nih.govbohrium.comnih.govresearchgate.netbmdrc.org This is a crucial factor for orally administered drugs. Furthermore, its predicted Caco-2 permeability, an indicator of intestinal epithelial cell layer penetration, is also favorable.

Distribution: Following absorption, a compound is distributed throughout the body. A significant parameter in this regard is the ability to cross the blood-brain barrier (BBB). frontiersin.orgbohrium.comeurekaselect.comnih.gov For this compound, in silico models predict that it is unlikely to cross the BBB, suggesting a lower potential for central nervous system effects. Another important factor is plasma protein binding (PPB), which can affect the free concentration of a drug. Predictions for this compound indicate low plasma protein binding.

Metabolism: The metabolic fate of a compound is largely determined by its interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.govnih.govmdpi.comresearchgate.net In silico predictions for this compound suggest that it is not a significant inhibitor of the major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. drugbank.com This indicates a lower likelihood of causing drug-drug interactions when co-administered with other therapeutic agents metabolized by these enzymes.

Toxicity: Early assessment of potential toxicity is crucial. In silico models can predict various toxicity endpoints. For this compound, predictions generally indicate a low potential for toxicity, including a lack of alerts for mutagenicity and other significant adverse effects.

The following table summarizes the predicted ADMET properties for this compound based on computational models.

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Well absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Readily permeates the intestinal cell layer. |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells. nih.govbohrium.comnih.govresearchgate.netscilit.com |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. researchgate.net |

| Plasma Protein Binding (PPB) | Low | High fraction of the compound is free in circulation. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low potential for drug interactions via this isoform. |

| CYP2C9 Inhibitor | No | Low potential for drug interactions via this isoform. |

| CYP2C19 Inhibitor | No | Low potential for drug interactions via this isoform. |

| CYP2D6 Inhibitor | No | Low potential for drug interactions via this isoform. |

| CYP3A4 Inhibitor | No | Low potential for drug interactions via this isoform. |

| Toxicity | ||

| AMES Mutagenicity | Low Probability | Unlikely to be mutagenic. |

| hERG Inhibition | Low Probability | Low risk of cardiotoxicity. |

This data is generated from in silico models and requires experimental validation.

Biological Activity and Pharmacological Potential

Receptor Binding and Modulation

The biological activity of acetamide (B32628) derivatives is often linked to their ability to interact with and modulate various biological molecules, including enzymes and receptors. smolecule.com Molecular docking studies have been employed to understand these interactions at a molecular level. For instance, in the context of antimicrobial research, derivatives of 2-mercaptobenzothiazole (B37678) containing an acetamide linkage have been studied for their binding potential to bacterial enzymes. nih.govresearchgate.net

One study revealed that a specific derivative, compound 2i , shared hydrophobic pockets with the standard drug levofloxacin (B1675101) when docked with bacterial kinases and DNA gyrases. nih.govresearchgate.net This suggests a potential mechanism of action involving the inhibition of these crucial bacterial enzymes, which are essential for DNA replication and cellular metabolism. nih.govresearchgate.net Such targeted interactions highlight the potential of the acetamide framework in designing specific enzyme inhibitors. smolecule.com

Antimicrobial Properties

Derivatives incorporating the acetamide structure have demonstrated notable antimicrobial capabilities. A series of new hybrid compounds combining 2-mercaptobenzothiazole with various aryl amines through an acetamide linkage were synthesized and evaluated for their antibacterial effects. nih.gov

The in vitro antibacterial activity was assessed using the agar (B569324) well diffusion method against both Gram-positive and Gram-negative bacteria. nih.gov Several of the synthesized compounds exhibited moderate to significant antibacterial activity. nih.gov Notably, compounds designated as 2b , 2c , and 2i showed significant activity, comparable to the standard antibiotic levofloxacin. nih.gov These compounds were further tested for their ability to inhibit biofilm formation, a key factor in persistent bacterial infections. All three demonstrated promising antibiofilm potential, with activity even greater than the standard drug cefadroxil (B1668780) at a concentration of 100 μ g/100 μL. nih.govresearchgate.net These findings suggest that acetamide derivatives are promising lead molecules for the development of new antibacterial agents. nih.gov

Antibacterial Activity of Selected Acetamide Derivatives

| Compound | Observed Activity | Comparison Standard | Reference |

|---|---|---|---|

| Derivative 2b | Significant antibacterial activity | Levofloxacin | nih.gov |

| Derivative 2c | Significant antibacterial activity | Levofloxacin | nih.gov |

| Derivative 2i | Maximum antibacterial activity against all tested strains | Levofloxacin | nih.gov |

| Derivatives 2b, 2c, 2i | Promising antibiofilm potential | Cefadroxil | nih.govresearchgate.net |

Anti-inflammatory Effects

The acetamide scaffold is a core component of many compounds investigated for anti-inflammatory properties. Research has shown that various acetamide derivatives can act as potent anti-inflammatory agents. nih.govnih.gov Their mechanism of action is often attributed to the suppression of pro-inflammatory mediators. nih.gov

In one study, newly synthesized acetamide derivatives of 2-aminobenzimidazole, named N1 and N2 , were evaluated for anti-arthritic effects in a rat model of inflammatory arthritis. nih.gov These compounds produced a dose-dependent anti-inflammatory response and were found to attenuate the transcript levels of key pro-inflammatory molecules, including IRAK1, NF-kB1, TNF-α, IL-1β, IL-17, and MMP1. nih.gov Furthermore, the N1 derivative also showed greater inhibition of COX1, COX2, mPGES1, and PTGDS mRNA levels compared to N2. nih.gov This highlights the potential of acetamide derivatives to modulate inflammatory pathways effectively. nih.gov

Another study focused on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, finding that compounds with halogen substitutions on the aromatic ring showed favorable anti-inflammatory activity. nih.gov

Anticancer Activities

The anticancer potential of acetamide derivatives has been extensively investigated, with studies demonstrating their ability to inhibit cancer cell growth through various mechanisms, including cell cycle arrest and the induction of programmed cell death (apoptosis). nih.govnih.govnih.gov

The ability to halt the cell cycle, particularly at the G2/M checkpoint, is a key strategy for many anticancer agents. This prevents cancer cells from dividing and proliferating. mdpi.comfrontiersin.org Several studies have shown that acetamide derivatives can induce cell cycle arrest. For example, a glutathione (B108866) reductase inhibitor, 2-AAPA , which contains an acetamide-like structure, was found to inhibit the growth of esophageal cancer cells by arresting the cell cycle in the G2/M phase. nih.gov This arrest was associated with the downregulation of Cdc-25c protein expression and the upregulation of phosphorylated Cdc-2 (Tyr15) and Cyclin B1 (Ser147). nih.gov

While some derivatives specifically target the G2/M phase, others act on different checkpoints. The anti-inflammatory compound N-(2-hydroxyphenyl) acetamide (NA-2) was shown to arrest the cell cycle of MCF-7 breast cancer cells at the G0/G1 phase. nih.gov This demonstrates that different structural modifications to the acetamide core can lead to varied mechanisms of cell cycle inhibition.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov A key therapeutic strategy involves developing agents that can selectively trigger this process in tumors. nih.gov Derivatives of 2-(Methylamino)acetamide have shown significant promise in this area.

A study on a series of 1,3,4-thiadiazole (B1197879) derivatives containing an acetamide linker found that they could induce apoptosis via the caspase pathway. nih.gov Specifically, compounds 4b (3-Cl) and 4c (4-Cl) were effective activators of caspase-3 and caspase-9 in the MCF-7 breast cancer cell line. nih.gov Caspases are a family of protease enzymes that play an essential role in initiating and executing apoptosis. nih.gov

Similarly, the compound NA-2 was found to induce apoptosis in MCF-7 cells by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 balance is a critical event in the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and subsequent cell death. nih.govnih.gov

Research has demonstrated the cytotoxic activity of various acetamide derivatives against specific human cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung adenocarcinoma).

MCF-7 (Breast Cancer): The MCF-7 cell line is one of the most commonly used models for breast cancer research. Several acetamide derivatives have shown potent activity against these cells. The compound NA-2 significantly inhibited the growth of MCF-7 cells with an IC₅₀ value of 1.65 mM after 48 hours of treatment. nih.gov In another study, 1,3,4-thiadiazole acetamide derivatives demonstrated cytotoxicity, with compound 4c showing an IC₅₀ of 15.4 μM. nih.gov These findings underscore the potential of this chemical class in developing therapies for breast cancer. nih.gov

A549 (Lung Cancer): Acetamide derivatives have also been evaluated against the A549 lung cancer cell line. In one study, novel pyrazole (B372694) derivatives were tested, with compound 2 showing an effective concentration (EC₅₀) of 220.20 µM. mdpi.com Another investigation involving cadmium complexes coated with silver nanoparticles also reported significant cytotoxic effects on A549 cells, with one derivative showing an IC₅₀ value as low as 0.052 mg/mL. nih.gov

Cytotoxic Activity of Acetamide Derivatives on Specific Cancer Cell Lines

| Derivative Class | Cell Line | Cancer Type | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 | Breast | IC₅₀ | 1.65 mM | nih.gov |

| 1,3,4-Thiadiazole Derivative (4c) | MCF-7 | Breast | IC₅₀ | 15.4 µM | nih.gov |

| Pyrazole Derivative (Compound 2) | A549 | Lung | EC₅₀ | 220.20 µM | mdpi.com |

| Cadmium Complex Derivative | A549 | Lung | IC₅₀ | 0.052 mg/mL | nih.gov |

Antiviral Properties

While research specifically on this compound is limited, the broader class of acetamide derivatives has shown promise in the field of virology. Studies have identified certain acetamide-containing compounds that exhibit inhibitory effects against viral targets. For instance, novel 1,3,4-oxadiazole (B1194373) derivatives incorporating an acetamide structure have been identified as potent inhibitors of HIV-1 Tat-mediated transcription. asm.orgnih.gov These compounds were found to interfere with the viral transcriptional step and effectively inhibited the replication of HIV-1 in various cell lines, including strains resistant to other antiretroviral drugs. asm.orgnih.gov

Furthermore, other complex acetamide derivatives have been explored for their antiviral potential. For example, N-(1-adamantyl)-2-(2-dimethylamino-ethoxy)-acetamide-HCl was synthesized and evaluated for its antiviral activity. nih.gov Additionally, chlorofluoroacetamide-based compounds have been developed as covalent inhibitors of the SARS-CoV-2 3CL protease, demonstrating strong antiviral activities in cellular models infected with various strains of the virus. biorxiv.org The data suggests that the acetamide framework can be a valuable component in the design of new antiviral agents.

Neurotransmission Modulation

The acetamide structure has been implicated in the modulation of neurotransmitter systems. A study investigating the effects of acetamide on the expression of amino acid neurotransmitters in the cerebral cortex of rats with acute tetramine (B166960) poisoning found that treatment with a high dose of acetamide had a curative effect on the central nervous system lesions. nih.gov This suggests a potential role for acetamide-containing compounds in modulating neurotransmitter levels and neuronal function. Levetiracetam, an acetamide derivative, is known to act as a neuromodulator by binding to synaptic vesicle glycoprotein (B1211001) (SV2A), which in turn alters neurotransmitter release. mdpi.com This mechanism highlights the potential for acetamide-based molecules to interact with key components of synaptic transmission.

Neuroprotective Effects

Derivatives of acetamide have demonstrated significant neuroprotective properties in various experimental models. For instance, benzimidazole-containing acetamide derivatives have been shown to attenuate neuroinflammation and oxidative stress in a model of ethanol-induced neurodegeneration. nih.gov These compounds exhibited a profound neuroprotective effect by enhancing intrinsic antioxidant systems and reducing the production of proinflammatory cytokines and reactive oxygen species. nih.gov

Another example is Levetiracetam, an antiepileptic drug with a pyrrolidine (B122466) acetamide structure, which has shown neuroprotective properties attributed to its anti-inflammatory effects, including the reduction of inflammatory cytokines like TNF-alpha, IL-1 beta, and IL-6. mdpi.com These findings indicate that the acetamide scaffold can be a key feature in the development of therapeutic agents for neurodegenerative conditions.

Antimalarial Activity

The acetamide backbone is a feature of several classes of compounds investigated for their antimalarial activity. Notably, N-aryl acetamides have been identified as a promising class of antimalarials that are active against the asexual ring-stage of Plasmodium falciparum. sciety.org Optimization of an aminoacetamide scaffold led to the development of a compound with low-nanomolar activity against the intraerythrocytic stages of the malaria parasite. griffith.edu.au Furthermore, research into aryl N-acetamide compounds suggests they may act as agonists of the rhomboid protease PfROM8 and the cation channel PfCSC1 in the parasite. sciety.org

Antiarrhythmic and Anticonvulsive Activities

Certain acetamide derivatives have been found to possess antiarrhythmic and anticonvulsive properties. A study on 3-(N,N-disubstituted)acetamide-1-R-2-aminobenzimidazolium chlorides revealed that these compounds exhibited antiarrhythmic activity. researchgate.net

In the context of anticonvulsant activity, several acetamide derivatives have shown significant potential. For example, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have been identified as functionalized amino acid anticonvulsants. nih.gov The Primary Amino Acid Derivatives (PAADs), specifically N′-benzyl 2-substituted 2-amino acetamides, and Functionalized Amino Acids (FAAs), such as N′-benzyl 2-substituted 2-acetamido acetamides, both display potent anticonvulsant activities in the maximal electroshock seizure animal model. nih.gov Furthermore, a study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides identified compounds with potent anticonvulsant properties. mdpi.com

Hypotensive Activity

Free Radical Scavenging Activity

A significant body of research supports the antioxidant and free radical scavenging properties of acetamide derivatives. nih.govnih.govresearchgate.net Studies have shown that certain new acetamide derivatives can effectively scavenge ABTS radicals and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages. nih.govresearchgate.net The antioxidant activity of these compounds is often attributed to their ability to protect biological systems from the detrimental effects of oxidative processes. nih.gov

Mechanisms of Action and Molecular Interactions

Protein Interactions and Influence on Structure and Function

Due to its structural similarity to amino acids and small peptides, 2-(Methylamino)acetamide is capable of interacting with a variety of proteins. These interactions can lead to conformational changes in the protein, thereby altering its structure and, consequently, its function. The binding of a ligand like this compound to a protein's active or allosteric site can induce shifts in the protein's tertiary and quaternary structure.

For instance, studies on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, have shown that ligand binding can cause significant conformational changes. Circular dichroism spectroscopy has revealed that the binding of inhibitors to MAO-A alters the environment of aromatic amino acid residues within the active site, indicating a structural rearrangement upon ligand association. nih.gov While direct studies on this compound are limited, it is plausible that its interaction with protein targets would similarly induce conformational changes, which are fundamental to its mechanism of action. These structural alterations can either inhibit or modulate the protein's activity, leading to a physiological response.

Hydrogen Bonding Interactions with Biomolecules

Hydrogen bonding is a critical component of the molecular interactions of this compound with biomolecules. The molecule possesses both hydrogen bond donors (the N-H groups of the primary amide and the secondary amine) and hydrogen bond acceptors (the carbonyl oxygen of the amide and the nitrogen of the methylamino group). These features allow it to form specific hydrogen bonds with amino acid residues in proteins and with nucleic acid bases.

Quantum chemical calculations on related molecules like acetamide (B32628) and N-methylacetamide provide insight into the nature of these interactions. nih.govnih.gov These studies have determined the preferred geometries and energies of hydrogen bonds involving the amide group. For example, the dimerization energy of formamide, a related simple amide, has been calculated to be around -6.8 to -6.9 kcal/mol, highlighting the stability of such interactions. nih.gov The hydrogen bond lengths and angles are crucial for the specificity of binding to biological targets. The ability of this compound to form multiple hydrogen bonds contributes significantly to its binding affinity and selectivity for its molecular targets.

Table 1: Potential Hydrogen Bond Interactions of this compound

| Functional Group | Role | Potential Biomolecular Partner (Amino Acid Residues) |

|---|---|---|

| Amide N-H | Donor | Aspartate (side chain C=O), Glutamate (side chain C=O), Main chain C=O |

| Methylamino N-H | Donor | Aspartate (side chain C=O), Glutamate (side chain C=O), Main chain C=O |

| Amide C=O | Acceptor | Arginine (side chain N-H), Lysine (side chain N-H), Serine (side chain O-H), Main chain N-H |

Coordination with Metal Ions and Participation in Catalytic Cycles (General to methylamino group)

The methylamino group of this compound has the potential to coordinate with metal ions, which are often found in the active sites of enzymes. Metal ions in metalloenzymes play crucial roles in catalysis, including stabilizing charged intermediates, activating substrates, and facilitating redox reactions. nih.govnih.gov The nitrogen atom of the methylamino group possesses a lone pair of electrons that can be donated to a metal ion, forming a coordinate covalent bond.

While direct evidence for this compound's participation in such catalytic cycles is not available, the general principles of bioinorganic chemistry suggest this possibility. For example, in enzymes like methylamine (B109427) dehydrogenase, a quinone cofactor and a metal ion are involved in the oxidation of methylamine. The nitrogen of the substrate coordinates with the active site components, facilitating the catalytic process. By analogy, the methylamino group of this compound could potentially interact with metal cofactors in a similar manner, influencing the catalytic activity of certain metalloenzymes. The strength and geometry of this coordination would depend on the specific metal ion and the protein environment. multiarticlesjournal.com

Competitive Binding at Enzyme Active Sites

Derivatives of this compound have been shown to act as enzyme inhibitors, with competitive inhibition being a plausible mechanism of action. Competitive inhibitors typically resemble the substrate of an enzyme and bind to the active site, thereby preventing the substrate from binding and catalysis from occurring. mdpi.com

A notable example is the interaction of a closely related compound, 2-(Benzylamino)acetamide, with monoamine oxidase B (MAO-B). nih.gov Kinetic studies have demonstrated that this compound acts as a substrate and a time-dependent inhibitor of MAO-B. This dual role suggests that it initially binds to the active site in a competitive manner. The kinetic parameters from this study provide insight into the affinity of the compound for the enzyme's active site.

Table 2: Kinetic Parameters for the Interaction of 2-(Benzylamino)acetamide with Monoamine Oxidase B (MAO-B)

| Enzyme Source | Apparent Km (μM) | Vmax (nmol/min/mg protein) | kcat/Km (min-1mM-1) |

|---|---|---|---|

| Human Liver MAO-B | 989 | 0.422 | 17.1 |

These findings suggest that compounds with a 2-(amino)acetamide scaffold can effectively target the active sites of enzymes like MAO. The nature of the substituent on the amino group influences the binding affinity and inhibitory potency. Quantitative structure-activity relationship (QSAR) studies on other acetamide derivatives as MAO inhibitors have further highlighted the importance of molecular properties such as bulkiness and lipophilicity in determining their inhibitory activity. nih.gov

Modulation of Specific Biochemical Pathways

The interactions of this compound at a molecular level can translate into the modulation of specific biochemical pathways. Given its structural features, the compound has the potential to influence pathways related to neurotransmission and one-carbon metabolism.

Studies on analogs of this compound have provided evidence for such modulation. For instance, 2-n-pentylaminoacetamide has been shown to be converted to glycinamide (B1583983) and subsequently increase glycine (B1666218) levels in the brain. nih.gov This suggests an interaction with pathways involved in amino acid metabolism and neurotransmitter synthesis. Glycine is an important neurotransmitter with both inhibitory and excitatory roles (as a co-agonist at NMDA receptors), and its modulation can have significant effects on neuronal activity. nih.govlibretexts.org

Furthermore, the interaction of the related compound 2-(Benzylamino)acetamide with MAO-B directly implicates it in the modulation of monoamine neurotransmitter pathways. nih.gov MAO-B is a key enzyme in the degradation of dopamine (B1211576), and its inhibition can lead to increased dopamine levels in the brain. nih.gov

The methylamino group also suggests a potential link to the methionine cycle and one-carbon metabolism. nih.govtavernarakislab.gr This cycle is crucial for providing methyl groups for a wide range of methylation reactions, including the synthesis of neurotransmitters and the regulation of gene expression. It is conceivable that this compound could serve as a substrate or an inhibitor for enzymes within this pathway, thereby influencing cellular methylation potential.

Structure Activity Relationship Sar Studies

Influence of the Methylamino Group on Biological Activity

The presence and nature of the N-methyl group in 2-(methylamino)acetamide derivatives are critical determinants of their biological activity. N-methylation can significantly alter a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, which in turn affects its bioavailability and interaction with biological targets. researchgate.netamanote.com

Role of the Amide Bond in Functional Properties

The amide bond is a cornerstone of the this compound structure, providing stability and specific hydrogen bonding capabilities that are essential for its biological function. This functional group is known for its planarity and ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen), facilitating interactions with biological macromolecules like proteins and enzymes. nih.govnih.govdrughunter.com

The inherent stability of the amide bond to enzymatic degradation by proteases is a key feature that makes it a desirable component in drug design. sphinxsai.com However, in some therapeutic contexts, the amide bond can be a liability. Therefore, researchers often explore bioisosteric replacements for the amide bond to improve metabolic stability and other pharmacokinetic properties. Common amide bond bioisosteres include 1,2,3-triazoles, oxadiazoles, and fluoroalkenes, which can mimic the geometry and electronic properties of the amide group while offering resistance to hydrolysis. researchgate.netnih.govnih.gov The choice of a suitable bioisostere is critical, as it can significantly alter the compound's biological activity. nih.gov

Impact of Substituents on the Amide Nitrogen and Alpha-Carbon

Modifications to the amide nitrogen and the alpha-carbon (the carbon atom adjacent to the carbonyl group) of this compound provide avenues for fine-tuning its biological activity.

Alpha-Carbon Substitution: The introduction of substituents at the alpha-carbon can also dramatically alter the compound's properties. In a series of α-amino amide-based HDAC6 inhibitors, the introduction of a methyl group at the alpha-position of the carbonyl group of the amide bond led to a significant loss or weakening of activity. mdpi.com This highlights the sensitivity of the biological target to the steric environment around the amide core. The stereochemistry of substituents at the alpha-carbon is also a critical factor, as different enantiomers can exhibit vastly different biological activities.

Effects of Functional Groups on Reactivity and Biological Activity

The introduction of other functional groups can impart a wide range of properties. For instance, the incorporation of a trifluoromethyl group can enhance metabolic stability. drughunter.com The addition of aromatic rings can introduce the potential for π-π stacking interactions with protein targets. mdpi.com The strategic placement of various functional groups is a key aspect of rational drug design, allowing for the optimization of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-specific activity. nih.gov

Lipophilicity Modulation by Substituents (e.g., trifluoro, aryl groups)

Trifluoromethyl Groups: The trifluoromethyl (CF3) group is a common substituent used to increase lipophilicity. However, its effect is not always straightforward. Studies have shown that trifluorination can significantly enhance lipophilicity, particularly when the CF3 group is in close proximity to a functional group, such as at the alpha-position to a hydroxyl group. ijnrd.org In other cases, the strongly electron-withdrawing nature of the trifluoromethyl group can decrease the basicity of nearby amines, keeping them less ionized at physiological pH and thereby indirectly affecting lipophilicity and membrane permeability. drughunter.com

Aryl Groups: The addition of aryl (aromatic ring) substituents is another effective strategy to increase the lipophilicity of this compound analogs. The introduction of a phenyl or other aromatic ring system generally leads to a more lipophilic compound. The position and nature of substituents on the aryl ring itself can further fine-tune the lipophilicity and, consequently, the biological activity. For example, in a series of N-(substituted phenyl)-2-chloroacetamides, halogenated substituents on the phenyl ring led to higher lipophilicity and increased antimicrobial activity. nih.gov

Below is an interactive table summarizing the predicted lipophilicity (logP) for a hypothetical series of this compound analogs with different substituents.

| Compound ID | R1 (on Amide N) | R2 (on Alpha-Carbon) | R3 (Aryl Substituent) | Predicted logP |

| 1 | -CH3 | -H | -H | -0.5 |

| 2 | -CH3 | -H | -CF3 (para) | 0.8 |

| 3 | -CH3 | -CH3 | -H | 0.0 |

| 4 | -CH2CH3 | -H | -H | -0.1 |

| 5 | -CH3 | -H | -Phenyl | 1.5 |

Bioactivity Trends in Aryl-Substituted Analogs

The introduction of an aryl group, typically on the amide nitrogen, to the this compound scaffold has been a fruitful area of investigation for developing new therapeutic agents. The electronic and steric properties of substituents on this aryl ring can lead to significant trends in biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies on N-[N',N'-disubstituted-amino)acetyl]arylamines have shown that molar refraction, a measure of the volume and polarizability of the molecule, is a key parameter for explaining the variance in local anesthetic activity. nih.gov This suggests that the size and electronic nature of the aryl ring and its substituents are critical for binding to the target. In another study on N-(substituted phenyl)-2-chloroacetamides, compounds with halogenated para-substituted phenyl rings were among the most active antimicrobial agents due to their high lipophilicity, which facilitates passage through cell membranes. nih.gov

Generally, electron-withdrawing groups on the aryl ring can influence the electronic environment of the amide bond and impact its interaction with biological targets. The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the spatial arrangement of the functional group and can lead to favorable or unfavorable steric interactions within the binding site.

Stereochemical Considerations in Derivatives

When substituents are introduced at the alpha-carbon of this compound, a chiral center is created, leading to the existence of enantiomers (non-superimposable mirror images). It is a well-established principle in pharmacology that enantiomers can have significantly different biological activities, potencies, and toxicity profiles. mdpi.com

The synthesis and biological evaluation of individual enantiomers are therefore crucial in the development of chiral drugs. For instance, in the case of the quinolone antimicrobial agent ofloxacin, the S-(-) enantiomer was found to be substantially more active than the R-(+) enantiomer. nih.gov Similarly, in studies of chiral α-aminoanilides, a good enantioselective index for antinociceptive properties was observed for one of the compounds.

The differential activity of enantiomers arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which themselves are chiral. One enantiomer may fit into the binding site more effectively than the other, leading to a stronger and more productive interaction. Therefore, the asymmetric synthesis of this compound derivatives and the evaluation of the biological activity of each enantiomer are essential steps in optimizing their therapeutic potential. mdpi.comnih.gov

Optimization of Potency, Selectivity, and Bioavailability through Structural Modification

The core structure of "this compound" offers several points for chemical modification to fine-tune its pharmacological profile. Research has shown that even minor alterations to this scaffold can lead to significant changes in how the molecule interacts with biological systems. These modifications are a cornerstone of medicinal chemistry, allowing for the systematic enhancement of a drug candidate's desirable properties while minimizing off-target effects.

Enhancing Potency and Selectivity through N-Substitution

One of the primary areas of focus in the SAR of "this compound" derivatives is the N-substituted group. Studies on related small molecule inhibitors have demonstrated that the nature of the substituent on the nitrogen atom can profoundly influence both potency and selectivity. For instance, in a series of acetamide-based heme oxygenase-1 (HO-1) inhibitors, the introduction of a methyl group on the amide nitrogen of a parent compound led to a derivative with improved potency. nih.gov However, introducing a bulkier benzyl (B1604629) group to the nitrogen atom of the amide resulted in a compound with comparable, but not superior, activity to its N-methyl counterpart, suggesting that there is an optimal size and lipophilicity for this position to maximize inhibitory action. nih.gov

Further investigations into N-substituted acetamide (B32628) derivatives as P2Y14R antagonists revealed that a compound featuring a N-(1H-benzo[d]imidazol-6-yl) group achieved a remarkable IC50 of 0.6 nM. nih.gov This highlights the potential for introducing aromatic and heterocyclic systems to enhance target engagement.

To illustrate the impact of these modifications, consider the following hypothetical data based on common SAR trends for enzyme inhibitors:

| Compound | N-Substituent | R-Group on Acetyl Moiety | Target Potency (IC50, nM) | Selectivity vs. Off-Target |

| 1 | Methyl | H | 500 | 10-fold |

| 2 | Ethyl | H | 350 | 15-fold |